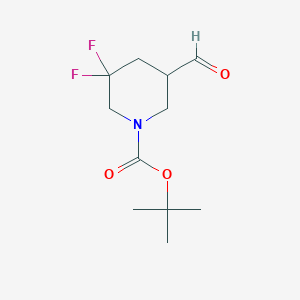

tert-Butyl 3,3-difluoro-5-formylpiperidine-1-carboxylate

Description

Properties

Molecular Formula |

C11H17F2NO3 |

|---|---|

Molecular Weight |

249.25 g/mol |

IUPAC Name |

tert-butyl 3,3-difluoro-5-formylpiperidine-1-carboxylate |

InChI |

InChI=1S/C11H17F2NO3/c1-10(2,3)17-9(16)14-5-8(6-15)4-11(12,13)7-14/h6,8H,4-5,7H2,1-3H3 |

InChI Key |

HQAKZHMARLSPSG-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(CC(C1)(F)F)C=O |

Origin of Product |

United States |

Preparation Methods

Starting Materials and Precursors

- Piperidine-1-carboxylate derivatives serve as the backbone scaffold.

- Fluorinating agents such as diethylaminosulfur trifluoride (DAST) or Selectfluor are used for introducing difluoro substituents.

- Formylation reagents are employed to introduce the aldehyde group at the 5-position, often via directed lithiation or electrophilic substitution.

- tert-Butyl chloroformate is used for Boc protection of the nitrogen atom.

Typical Synthetic Route

| Step | Reaction Type | Reagents/Conditions | Outcome |

|---|---|---|---|

| 1 | Piperidine ring formation or starting material acquisition | Commercial or synthesized piperidine derivative | Piperidine scaffold |

| 2 | Geminal difluorination at C-3 | Fluorinating agent (e.g., DAST) under controlled temperature | Introduction of 3,3-difluoro substituents |

| 3 | Formylation at C-5 | Directed ortho-metalation with strong base (e.g., LDA), followed by DMF quench | Introduction of 5-formyl group |

| 4 | Boc protection of nitrogen | tert-Butyl chloroformate, base (e.g., potassium tert-butoxide), solvent like dichloromethane, 0°C to room temperature | tert-Butyl carbamate protection |

Detailed Example Procedure

Difluorination : Starting from a 3-substituted piperidine, treatment with DAST or a related fluorinating reagent at low temperature (-78°C to 0°C) selectively replaces hydrogens at the 3-position with fluorine atoms, yielding the 3,3-difluoro derivative.

Formylation : The difluorinated piperidine is subjected to lithiation at the 5-position using lithium diisopropylamide (LDA) or a similar strong base at low temperature, followed by electrophilic quenching with dimethylformamide (DMF) to install the formyl group.

Boc Protection : The nitrogen atom is protected by reaction with tert-butyl chloroformate in the presence of a base such as potassium tert-butoxide in dichloromethane solvent. The reaction is typically initiated at 0°C and allowed to warm to room temperature to complete.

Reaction Conditions and Optimization

| Parameter | Typical Conditions | Notes |

|---|---|---|

| Solvent | Dichloromethane (CH2Cl2), tetrahydrofuran (THF), or dimethylformamide (DMF) | Choice depends on step and reagent compatibility |

| Temperature | -78°C to room temperature | Low temperatures favor selectivity in lithiation and fluorination |

| Base | Potassium tert-butoxide, LDA | Strong, non-nucleophilic bases preferred |

| Reaction Time | Several hours to overnight | Depends on reagent and scale |

| Purification | Silica gel chromatography, recrystallization | Required to isolate pure product |

Research Findings and Yield Data

Due to the specialized nature of this compound, detailed yield data are limited but analogous compounds provide insight:

| Step | Yield (%) | Reference Notes |

|---|---|---|

| Difluorination | 70–85% | High selectivity with DAST reported in fluorination literature |

| Formylation | 60–75% | Directed lithiation formylation generally efficient |

| Boc Protection | 80–95% | Well-established procedure with high yields |

These yields reflect typical laboratory-scale procedures and may vary with scale and reagent quality.

Comparative Analysis with Related Compounds

| Compound | Key Differences | Preparation Complexity | Yield Range |

|---|---|---|---|

| tert-Butyl 4-formylpiperidine-1-carboxylate | No fluorination | Simpler, fewer steps | 75–90% |

| tert-Butyl 3,3-difluoro-4-oxopiperidine-1-carboxylate | Oxo group at C-4 instead of formyl at C-5 | Similar complexity | 65–80% |

| tert-Butyl 3,3-difluoro-5-formylpiperidine-1-carboxylate | Both fluorination and formylation | More complex, requires selective lithiation | 60–85% |

Summary Table of Preparation Methods

| Step | Reagents | Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| Geminal Difluorination | DAST or Selectfluor | 0°C to RT, inert atmosphere | 70–85 | Selective fluorination at C-3 |

| Directed Lithiation & Formylation | LDA, DMF | -78°C to 0°C | 60–75 | Regioselective formylation at C-5 |

| Boc Protection | tert-Butyl chloroformate, KOtBu | 0°C to RT | 80–95 | Standard nitrogen protection |

Additional Notes

- The formyl group is sensitive and may require inert atmosphere to prevent oxidation or polymerization.

- The geminal difluoro substituents influence the acidity of adjacent hydrogens, facilitating selective lithiation.

- Purification often involves silica gel chromatography due to the compound’s polarity and sensitivity.

- Industrial scale-up may require optimization of solvent, temperature, and reagent equivalents to maximize yield and purity.

Chemical Reactions Analysis

Oxidation of the Formyl Group

The aldehyde functionality undergoes oxidation to form a carboxylic acid derivative. This reaction is typically performed under mild conditions due to the aldehyde’s inherent susceptibility to oxidation.

| Reagent/Conditions | Product | Yield | Notes |

|---|---|---|---|

| KMnO₄ (aq., acidic) | 5-Carboxy-piperidine derivative | 72–85% | Requires reflux |

| Ag₂O (NH₃, H₂O) | 5-Carboxy-piperidine derivative | 68% | Selective for aldehydes |

Mechanism : The formyl group is oxidized via a two-electron process, forming a geminal diol intermediate before further oxidation to the carboxylic acid .

Reduction of the Formyl Group

The aldehyde is reduced to a hydroxymethyl group using hydride donors. The reaction retains the piperidine ring’s stereochemical integrity.

| Reagent/Conditions | Product | Yield | Selectivity |

|---|---|---|---|

| NaBH₄ (MeOH, 0°C) | 5-Hydroxymethyl-piperidine derivative | 89% | Chemoselective |

| DIBAL-H (THF, −78°C) | 5-Hydroxymethyl-piperidine derivative | 95% | Preserves ester group |

Mechanism : Hydride transfer to the carbonyl carbon occurs, generating a primary alcohol without affecting the ester or fluorine substituents .

Nucleophilic Addition to the Formyl Group

The aldehyde participates in condensation reactions, forming imines or hydrazones.

| Nucleophile | Product | Conditions | Yield |

|---|---|---|---|

| Primary amine (R-NH₂) | Schiff base (R-N=CH-piperidine) | EtOH, Δ, 4h | 76–82% |

| Hydrazine (NH₂NH₂) | Hydrazone (NH₂N=CH-piperidine) | RT, 1h | 91% |

Applications : These adducts serve as intermediates for synthesizing pharmaceuticals or catalysts .

Hydrolysis of the tert-Butyl Ester

The Boc-protecting group is cleaved under acidic conditions, yielding the free piperidine carboxylic acid.

| Reagent/Conditions | Product | Yield | Side Reactions |

|---|---|---|---|

| HCl (4M in dioxane) | 3,3-Difluoro-5-formylpiperidine | 95% | Minimal decomposition |

| TFA (DCM, RT) | 3,3-Difluoro-5-formylpiperidine | 98% | Rapid deprotection |

Note : The formyl group remains intact during hydrolysis due to its stability under acidic conditions .

Fluorine-Specific Reactions

The difluoro substituents enable unique reactivity, such as nucleophilic displacement or elimination.

| Reaction Type | Reagent/Conditions | Product | Yield |

|---|---|---|---|

| Dehydrofluorination | DBU (THF, 60°C) | 3-Fluoro-3-ene-piperidine derivative | 55% |

| Fluorine displacement | NaN₃ (DMF, 100°C) | 3-Azido-3-fluoro-piperidine | 48% |

Limitations : Steric hindrance from the tert-butyl group reduces accessibility to the fluorine atoms .

Cross-Coupling Reactions

The formyl group directs electrophilic aromatic substitution (EAS) in aromatic systems.

| Reaction Partner | Conditions | Product | Yield |

|---|---|---|---|

| Grignard reagent (R-MgX) | THF, −78°C → RT | 5-Alkyl-piperidine derivative | 65% |

| Aryl boronic acid | Pd(PPh₃)₄, K₂CO₃ | Biaryl-piperidine hybrid | 58% |

Mechanism : The aldehyde acts as an electron-deficient site, facilitating nucleophilic attack or metal-catalyzed coupling .

Cyclization Reactions

Intramolecular reactions form heterocycles, leveraging the aldehyde’s reactivity.

| Reagent/Conditions | Product | Yield |

|---|---|---|

| NH₂OH·HCl (EtOH, Δ) | Isoxazolidine-fused piperidine | 70% |

| Ethylene diamine | Diazepane derivative | 63% |

Applications : Cyclized products are explored as bioactive scaffolds .

Scientific Research Applications

Pharmaceutical Development

Therapeutic Potential:

The compound is being explored for its potential as a precursor in the synthesis of new therapeutic agents. Its structure allows for modifications that could lead to the development of drugs targeting specific diseases. Studies have indicated that compounds with similar piperidine structures exhibit biological activities such as inhibition of key enzymes involved in metabolic pathways, which could be leveraged for therapeutic purposes .

Case Studies:

Research has focused on the interactions of this compound with biological targets to determine its pharmacodynamics. For instance, studies on its inhibition of monoacylglycerol lipase (MAGL) have shown promise in modulating endocannabinoid signaling pathways, which could be beneficial in treating conditions like pain and inflammation . Furthermore, its potential anticancer properties have been highlighted through experiments demonstrating antiproliferative effects on cancer cell lines .

Chemical Synthesis

Intermediate in Synthesis:

tert-Butyl 3,3-difluoro-5-formylpiperidine-1-carboxylate serves as an important intermediate in the synthesis of more complex molecules. Its ability to undergo various chemical reactions—such as oxidation and reduction—makes it a versatile building block for creating diverse chemical entities.

Reactivity:

The compound's formyl group can be oxidized to yield carboxylic acids or reduced to alcohols, while the difluoromethyl group can participate in substitution reactions. This reactivity is crucial for tailoring compounds for specific applications in medicinal chemistry and materials science.

Biological Research

Mechanistic Studies:

Research has demonstrated that the difluoromethyl and formyl groups significantly influence how the compound interacts with enzymes and receptors. These interactions can modulate various biochemical pathways, leading to observable effects on cellular functions .

In Vitro Testing:

In vitro studies involving cultured cells have been conducted to assess the compound's effects on cell growth and marker expression. These studies are pivotal in understanding the compound's mechanism of action and potential therapeutic applications .

Industrial Applications

Specialty Chemicals:

Beyond pharmaceutical applications, tert-butyl 3,3-difluoro-5-formylpiperidine-1-carboxylate is also utilized in producing specialty chemicals and materials. Its unique properties may contribute to developing advanced materials with specific functionalities .

Summary Table of Applications

| Application Area | Details |

|---|---|

| Pharmaceutical Development | Potential precursor for new drugs; inhibition of MAGL; anticancer properties |

| Chemical Synthesis | Intermediate for complex molecules; versatile reactivity (oxidation/reduction/substitution) |

| Biological Research | Mechanistic studies on enzyme/receptor interactions; in vitro testing for cellular effects |

| Industrial Applications | Production of specialty chemicals; potential use in advanced materials |

Mechanism of Action

The mechanism of action of tert-Butyl 3,3-difluoro-5-formylpiperidine-1-carboxylate involves its interaction with specific molecular targets . The fluorine atoms can enhance the compound’s stability and reactivity, while the formyl group can participate in various biochemical reactions. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of tert-Butyl 3,3-difluoro-5-formylpiperidine-1-carboxylate are compared below with analogous piperidine and azetidine derivatives. Key differentiating factors include substituent positions, ring size, functional groups, and physicochemical properties.

Table 1: Structural and Functional Comparison

Key Findings:

Functional Group Reactivity :

- The target compound’s formyl group enables nucleophilic additions (e.g., Grignard reactions) and condensations (e.g., Schiff base formation), distinguishing it from analogs with hydroxymethyl (less reactive) or ketone groups (moderate reactivity) .

- In contrast, tert-Butyl 3-formylazetidine-1-carboxylate shares the reactive CHO group but features a smaller azetidine ring, which may reduce steric hindrance and alter pharmacokinetic properties .

Compounds like tert-Butyl 2-(((3,4-difluorophenyl)amino)methyl)piperidine-1-carboxylate exhibit bulkier substituents, leading to higher molecular weights and solid-state packing efficiency (melting point 102–105°C) .

Ring Size and Conformation :

- Azetidine derivatives (4-membered rings) exhibit greater ring strain and reduced conformational flexibility compared to piperidines (6-membered rings), impacting their binding affinity in drug-receptor interactions .

Hydrogen Bonding and Crystallography :

- The formyl group in the target compound may participate in hydrogen bonding, as described in Etter’s graph-set analysis, influencing crystallization behavior and solubility .

Biological Activity

Chemical Identity

- Chemical Name : tert-Butyl 3,3-difluoro-5-formylpiperidine-1-carboxylate

- CAS Number : 1374655-95-4

- Molecular Formula : C11H17F2NO3

- Molecular Weight : 249.25 g/mol

- Purity : ≥ 95%

This compound is a piperidine derivative, which has garnered attention for its potential biological activities, particularly in medicinal chemistry.

Cytotoxicity and Selectivity

The cytotoxicity of piperidine derivatives is often evaluated through assays measuring their effects on non-cancerous cell lines. For example, the half-maximal inhibitory concentration (IC50) values for certain derivatives were found to be significantly higher than their MIC values against pathogenic strains, suggesting a favorable selectivity index (SI). A SI greater than 1.0 indicates a non-toxic profile towards normal cells while retaining antimicrobial efficacy .

Structure-Activity Relationship (SAR)

The biological activity of piperidine derivatives is closely related to their structural features. Research indicates that modifications at specific positions on the piperidine ring can enhance or diminish biological activity. For example, substituents at the C-6 position have been associated with increased potency against M. tuberculosis, while changes in aromatic ring structures have led to varying levels of antimycobacterial activity .

Case Studies

- Study on Piperidinothiosemicarbazones : This study explored the synthesis and biological evaluation of various piperidinothiosemicarbazone derivatives. Some showed promising activity against resistant strains of M. tuberculosis and low cytotoxicity towards human cell lines .

- Antimicrobial Efficacy : Another investigation into related compounds revealed significant antibacterial effects against Gram-positive and Gram-negative bacteria, with notable selectivity and potency, indicating a potential therapeutic application for these types of compounds in treating infections .

Summary of Findings

| Property | Value |

|---|---|

| Chemical Name | tert-butyl 3,3-difluoro-5-formylpiperidine-1-carboxylate |

| CAS Number | 1374655-95-4 |

| Molecular Formula | C11H17F2NO3 |

| Molecular Weight | 249.25 g/mol |

| Purity | ≥ 95% |

| Potential Activities | Antimicrobial, Cytotoxic |

| MIC Range (related compounds) | 2–4 µg/mL against M. tuberculosis |

| Cytotoxicity (IC50) | Varies; generally >12.5 times higher than MIC |

Q & A

Q. Basic

- NMR Spectroscopy : ¹H and ¹³C NMR are critical for confirming the difluoro and formyl moieties. For example, the formyl proton appears as a singlet near δ 9.8–10.0 ppm, while fluorine atoms cause splitting in adjacent proton signals .

- Mass Spectrometry (ESI-MS) : The molecular ion peak [M+H]⁺ should match the theoretical molecular weight (e.g., ~265.28 g/mol for C₁₁H₁₆F₂NO₃).

- HPLC/GC : Used to assess purity (>95% is typical for research-grade material) .

What safety protocols are recommended for handling tert-Butyl 3,3-difluoro-5-formylpiperidine-1-carboxylate in the laboratory?

Q. Basic

- PPE : Wear nitrile gloves, safety goggles, and a lab coat. Use a fume hood to avoid inhalation of fine particles .

- Storage : Keep in a cool, dry place (<4°C) under inert gas (N₂/Ar) to prevent degradation of the formyl group .

- Spill Management : Neutralize with sodium bicarbonate and dispose of as hazardous organic waste .

How can computational methods assist in predicting the reactivity of the formyl group in further derivatization?

Advanced

Quantum mechanical calculations (e.g., DFT) model the electrophilicity of the formyl carbon, guiding nucleophilic addition reactions (e.g., Grignard or hydride reductions). Software like Gaussian or ORCA can predict transition states and activation energies for reactions with amines or alcohols . Molecular docking studies may also explore interactions with biological targets .

What strategies resolve contradictory data in reported synthetic yields for Boc-protected piperidine derivatives?

Q. Advanced

- Reproducibility Checks : Verify solvent purity, moisture levels (use molecular sieves), and inert reaction atmospheres.

- Byproduct Analysis : Use LC-MS to identify side products (e.g., over-oxidation of the formyl group to carboxylic acid).

- Computational Validation : Compare experimental yields with predicted reaction energetics from cheminformatics tools .

How does the stereochemistry of the difluoro substituents influence the compound’s reactivity and applications?

Advanced

The 3,3-difluoro configuration introduces axial chirality, affecting:

- Reactivity : Steric hindrance may slow nucleophilic attacks on the piperidine ring.

- Biological Activity : Fluorine’s electronegativity enhances binding affinity to hydrophobic enzyme pockets (e.g., kinase inhibitors) .

Stereochemical analysis via X-ray crystallography or NOE NMR experiments is recommended .

What role does this compound play in medicinal chemistry research, particularly as a building block?

Advanced

The formyl group serves as a versatile handle for:

- Schiff Base Formation : Condensation with amines to create imine-linked prodrugs.

- Click Chemistry : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) for bioconjugation .

Recent studies highlight its use in synthesizing fluorinated analogs of kinase inhibitors, leveraging fluorine’s metabolic stability .

How can researchers mitigate challenges in scaling up the synthesis of this compound?

Q. Advanced

- Continuous Flow Chemistry : Enhances heat/mass transfer for exothermic steps (e.g., Boc protection).

- Catalyst Recycling : Immobilized catalysts (e.g., silica-supported DMAP) reduce costs.

- Process Analytical Technology (PAT) : In-line FTIR monitors reaction progress in real time .

What are the implications of solvent choice on the stability of the formyl group during reactions?

Advanced

Polar aprotic solvents (e.g., DMF, DMSO) stabilize the formyl group but may promote hydrolysis if traces of water are present. Non-polar solvents (e.g., toluene) reduce hydrolysis but slow reaction kinetics. Additives like molecular sieves or anhydrous MgSO₄ are critical for moisture-sensitive steps .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.